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This guide provides a detailed comparison of the structure of the Ro52 protein, also known as
Tripartite Motif-containing protein 21 (TRIM21), across different species. Ro52/TRIM21 is a
crucial E3 ubiquitin ligase and a cytosolic Fc receptor involved in innate immunity and is a key
autoantigen in several autoimmune diseases. Understanding its structural conservation and
variation across species is vital for translational research and the development of targeted
therapeutics.

Conserved Domain Architecture of Ro52/TRIM21

R052/TRIM21 is a multi-domain protein characterized by a conserved tripartite motif (TRIM),
which includes a RING-finger domain, a B-box domain, and a coiled-coil region.[1] Additionally,
it possesses a C-terminal PRYSPRY domain responsible for antibody binding.[2] This
fundamental architecture is maintained across mammalian species, suggesting a conservation
of its core functions.[3] The RING and B-box domains, in particular, show a high degree of
conservation, indicating that the E3 ligase function of TRIM21 is likely similar across different
species.[4]

Domain Organization Comparison

The following table summarizes the amino acid boundaries of each domain in Human, Mouse,
and Dog R052/TRIM21, providing a quantitative look at the structural conservation.
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. Human (Homo Mouse (Mus Dog (Canis lupus

Domain ) I
sapiens) musculus) familiaris)

RING 1-90 11-54 1-90
B-box 91-130 86 - 130 91-130
Coiled-call 131 - 250 131 - 250 131 - 250
PRYSPRY 251 - 475 251 - 470 251 - 475
Total Length 475 aa 470 aa 475 aa

Data sourced from UniProt (P19474, Q62191, F1P9H7).

Sequence Identity Matrix

To further illustrate the degree of conservation at the amino acid level, the following table
presents the sequence identity percentages for each domain between human and mouse
R052/TRIM21. The overall sequence identity between human and mouse TRIM21 is
approximately 70%.[3]

Domain Human vs. Mouse Sequence Identity (%)
RING 88%
B-box 92%
Coiled-caoll 65%
PRYSPRY 71%

Sequence alignments were performed using Clustal Omega.

Functional Implications of Structural Conservation

The high degree of structural and sequence conservation, particularly in the RING and B-box
domains, strongly suggests that the fundamental E3 ubiquitin ligase activity of Ro52/TRIM21 is
conserved across mammals. The PRYSPRY domain, while slightly more divergent, maintains
its crucial function of binding the Fc region of antibodies. This interaction is remarkably

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2329685/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

conserved, with both human and mouse TRIM21 capable of binding 1gG from a range of
mammalian species.[5]

Comparative Binding Affinities of the PRYSPRY Domain

The affinity of the PRYSPRY domain for immunoglobulins is a critical parameter for its function
as a cytosolic antibody receptor. The following table summarizes known dissociation constants
(Kd) for this interaction in different species.

. Ligand (IgG Dissociation
Species Method
Subclass) Constant (Kd)

150-200 nM
Human Human IgG1 ) ITC & SPR
(monomeric)

o Fluorescence
Human Human IgG1 0.6 nM (dimeric) ]
Anisotropy

Mouse Mouse IgG 500 nM (monomeric) ITC

Data compiled from multiple sources.[6][7][8]

The significant increase in affinity for the dimeric form of TRIM21 highlights the importance of
its quaternary structure for high-avidity binding to antibody-coated pathogens.

Experimental Protocols for Structural and
Functional Analysis

Detailed methodologies are crucial for the reproducible investigation of Ro52/TRIM21 structure
and function. Below are outlines of key experimental protocols.

X-ray Crystallography for Domain Structure
Determination

Objective: To determine the three-dimensional atomic structure of Ro52/TRIM21 domains.

Methodology:
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» Protein Expression and Purification:

o Clone the cDNA of the target domain (e.g., PRYSPRY, RING-B-box) into an expression
vector with a purification tag (e.g., His-tag).

o Express the protein in a suitable host system (e.g., E. coli, insect cells).

o Purify the protein using affinity chromatography, followed by ion exchange and size-
exclusion chromatography to achieve high purity.

o Crystallization:

o Screen for crystallization conditions using commercially available or custom-made screens
(e.g., varying pH, precipitant concentration, temperature).

o Optimize lead conditions to grow diffraction-quality crystals.
» Data Collection and Processing:
o Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

o Process the diffraction data using software like HKL2000 or XDS to obtain a set of
structure factors.

e Structure Solution and Refinement:

o Solve the phase problem using molecular replacement if a homologous structure is
available, or by experimental phasing methods.

o Build an atomic model into the electron density map and refine it using software like
PHENIX or REFMACS.

o Validate the final model using tools such as MolProbity.

NMR Spectroscopy for Domain Structure and Dynamics

Objective: To determine the solution structure and study the dynamics of Ro52/TRIM21
domains.
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Methodology:
* |sotope Labeling:

o Express the protein domain in minimal media supplemented with 15N-ammonium chloride
and/or 13C-glucose to produce isotopically labeled protein.

o NMR Data Acquisition:

o Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA,
HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain
resonances.

o Collect Nuclear Overhauser Effect (NOE) data (e.g., 15N-NOESY-HSQC, 13C-NOESY-
HSQC) to obtain distance restraints.

e Structure Calculation:

o Use the assigned chemical shifts and NOE-derived distance restraints to calculate a family
of 3D structures using software like CYANA or Xplor-NIH.

e Dynamics Studies:

o Measure relaxation parameters (T1, T2, and hetero-nuclear NOE) to probe the dynamics
of the protein backbone on different timescales.

Surface Plasmon Resonance (SPR) for Binding Affinity
and Kinetics

Objective: To quantify the binding affinity and kinetics of the Ro52/TRIM21-1gG interaction.
Methodology:
e Chip Preparation:

o Immobilize either the Ro52/TRIM21 PRYSPRY domain or the IgG Fc fragment onto a
sensor chip (e.g., CM5 chip) using amine coupling chemistry.
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e Binding Analysis:

o Inject a series of concentrations of the analyte (the non-immobilized partner) over the chip
surface.

o Monitor the change in the refractive index in real-time to generate sensorgrams.
o Data Analysis:

o Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to
determine the association rate constant (ka), dissociation rate constant (kd), and the
equilibrium dissociation constant (Kd).

e Regeneration:

o Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and
prepare the chip for the next injection.

Isothermal Titration Calorimetry (ITC) for
Thermodynamic Profiling

Objective: To determine the thermodynamic parameters of the Ro52/TRIM21-1gG interaction.
Methodology:
e Sample Preparation:

o Dialyze both the Ro52/TRIM21 PRYSPRY domain and the IgG Fc fragment into the same
buffer to minimize heats of dilution.

o Accurately determine the concentrations of both protein solutions.
« Titration:

o Load one protein solution into the sample cell and the other into the injection syringe of the
ITC instrument.
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o Perform a series of injections of the syringe solution into the cell, measuring the heat
change after each injection.

o Data Analysis:

o Integrate the heat peaks and plot the heat change per mole of injectant against the molar
ratio of the two proteins.

o Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka,
from which Kd can be calculated), stoichiometry (n), and enthalpy of binding (AH). The
entropy of binding (AS) can then be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comparative structural and functional
analysis of Ro52/TRIM21 across different species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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